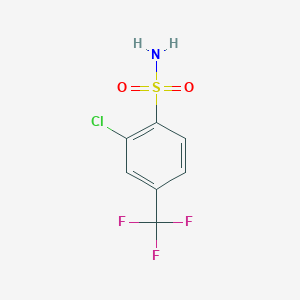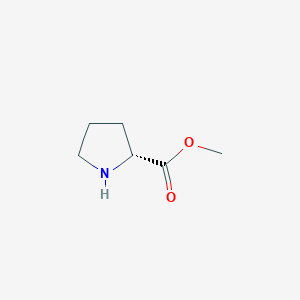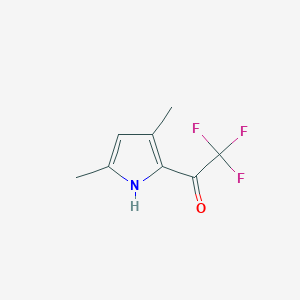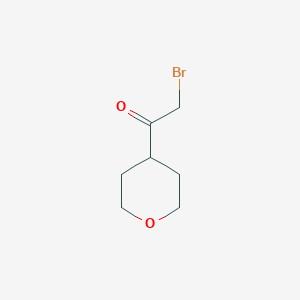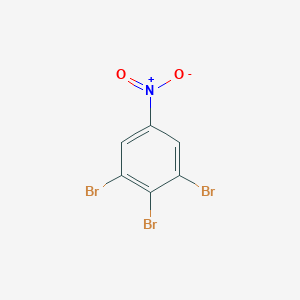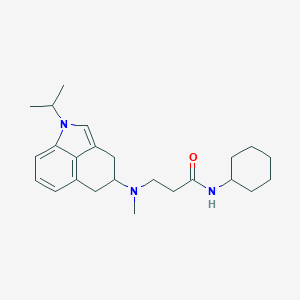
4-((2-(Cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-(Cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole, commonly known as CTI, is a novel chemical compound that has been studied for its potential applications in scientific research. CTI is a synthetic derivative of the naturally occurring hallucinogenic compound, tryptamine. It has been found to have a unique chemical structure that offers a range of potential benefits for scientific research.
Mécanisme D'action
CTI acts as a partial agonist at the 5-HT2A receptor, which is a key target for many hallucinogenic compounds. This receptor is involved in the modulation of a range of physiological and psychological processes, including mood, perception, and cognition. By acting as a partial agonist at this receptor, CTI is able to selectively modulate the activity of specific brain regions, leading to a range of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
CTI has been found to have a range of biochemical and physiological effects, including changes in brain activity, alterations in mood and perception, and changes in cognitive function. These effects are thought to be mediated by the selective modulation of specific brain regions, including the prefrontal cortex and the amygdala.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of CTI for use in scientific research is its unique mechanism of action. By selectively modulating specific brain regions, CTI is able to produce a range of effects that are not seen with other compounds. However, there are also some limitations to the use of CTI in lab experiments, including the need for specialized equipment and expertise to carry out the synthesis and handling of the compound.
Orientations Futures
There are a range of potential future directions for research on CTI, including the development of new and more efficient synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its effects on different brain regions and in different experimental settings. Additionally, the use of CTI in combination with other compounds may lead to new insights into the mechanisms of action of hallucinogenic compounds and their potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CTI involves the condensation of tryptamine with cyclohexyl isocyanate to form the intermediate 2-(cyclohexylcarbamoyl)ethyltryptamine. This intermediate is then reacted with isopropylmagnesium chloride to form the final product, CTI. The synthesis of CTI is a relatively straightforward process and can be carried out in a laboratory setting using standard techniques.
Applications De Recherche Scientifique
CTI has been studied for its potential applications in a range of scientific research fields, including neuroscience, pharmacology, and psychopharmacology. It has been found to have a unique mechanism of action that makes it particularly useful for studying the effects of hallucinogenic compounds on the brain.
Propriétés
Numéro CAS |
150403-75-1 |
|---|---|
Nom du produit |
4-((2-(Cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole |
Formule moléculaire |
C24H35N3O |
Poids moléculaire |
381.6 g/mol |
Nom IUPAC |
N-cyclohexyl-3-[methyl-(1-propan-2-yl-4,5-dihydro-3H-benzo[cd]indol-4-yl)amino]propanamide |
InChI |
InChI=1S/C24H35N3O/c1-17(2)27-16-19-15-21(14-18-8-7-11-22(27)24(18)19)26(3)13-12-23(28)25-20-9-5-4-6-10-20/h7-8,11,16-17,20-21H,4-6,9-10,12-15H2,1-3H3,(H,25,28) |
Clé InChI |
ARFOHNLJURYATK-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C2CC(CC3=C2C1=CC=C3)N(C)CCC(=O)NC4CCCCC4 |
SMILES canonique |
CC(C)N1C=C2CC(CC3=C2C1=CC=C3)N(C)CCC(=O)NC4CCCCC4 |
Synonymes |
4-((2-(cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole 4-((2-(cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole, (S)-isomer 4-CCEMA-ITBI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)


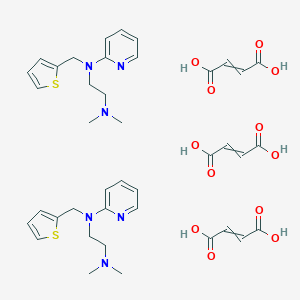
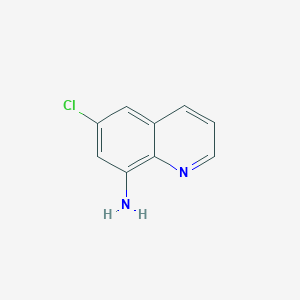
![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)
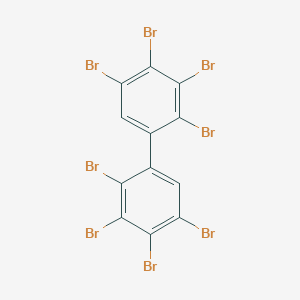
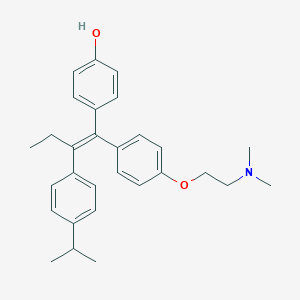
![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)
